molecular formula C25H20ClN3O5S B3486566 3-(anilinosulfonyl)-4-chloro-N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide

3-(anilinosulfonyl)-4-chloro-N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide

Cat. No.: B3486566
M. Wt: 510.0 g/mol
InChI Key: TWYBZAQHIKOHLS-UHFFFAOYSA-N
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Description

Benzamides are a significant class of amide compounds . They have been widely used in medical, industrial, biological, and potential drug industries . The compound you mentioned seems to contain an anilinosulfonyl group, a chloro group, and a furylmethylamino carbonyl group attached to a benzamide core. These functional groups could potentially influence the properties and reactivity of the compound.


Molecular Structure Analysis

The molecular structure of a compound like this would be determined by spectroscopic methods such as IR, 1H NMR, and 13C NMR . These techniques can provide information about the types of bonds and functional groups present in the molecule.


Chemical Reactions Analysis

The chemical reactions of benzamides depend on their functional groups . For instance, the anilinosulfonyl group might undergo reactions typical of anilines and sulfonyl groups. The chloro group could potentially be displaced in a nucleophilic substitution reaction.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can influence properties like solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some benzamides have been found to exhibit antioxidant and antibacterial activities .

Safety and Hazards

The safety and hazards associated with a compound like this would depend on its specific properties and uses. As with all chemicals, appropriate safety precautions should be taken when handling and storing the compound .

Future Directions

The future directions for research on a compound like this could include exploring its potential applications in various fields, such as medicine or industry . Further studies could also investigate its synthesis, properties, and reactivity in more detail.

Properties

IUPAC Name

4-chloro-N-[2-(furan-2-ylmethylcarbamoyl)phenyl]-3-(phenylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O5S/c26-21-13-12-17(15-23(21)35(32,33)29-18-7-2-1-3-8-18)24(30)28-22-11-5-4-10-20(22)25(31)27-16-19-9-6-14-34-19/h1-15,29H,16H2,(H,27,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYBZAQHIKOHLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)NCC4=CC=CO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(anilinosulfonyl)-4-chloro-N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide
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3-(anilinosulfonyl)-4-chloro-N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide
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3-(anilinosulfonyl)-4-chloro-N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide
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3-(anilinosulfonyl)-4-chloro-N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide
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3-(anilinosulfonyl)-4-chloro-N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide
Reactant of Route 6
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3-(anilinosulfonyl)-4-chloro-N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide

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